molecular formula C16H12N2O3 B8363309 1-(4-Nitrobenzyl) indole-4-carbaldehyde

1-(4-Nitrobenzyl) indole-4-carbaldehyde

Cat. No.: B8363309
M. Wt: 280.28 g/mol
InChI Key: VCYGBMDWYCHRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrobenzyl) indole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

1-(4-Nitrobenzyl) indole-4-carbaldehyde has demonstrated promising antitumor properties, particularly against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cellular signaling pathways. Studies have shown that derivatives of this compound can inhibit the growth of human colon, prostate, and lung cancer cell lines with IC50 values ranging from 0.56 to 0.83 µM .
  • Case Studies :
    • A study evaluated a series of indole derivatives, including those based on this compound, which exhibited potent cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
    • Another investigation highlighted that compounds derived from this structure showed significant inhibitory effects on multidrug-resistant bacterial strains, suggesting a dual role in anticancer and antimicrobial activity .

Antimicrobial Applications

The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.

  • Efficacy Against Bacterial Strains : Research indicates that derivatives of this compound have effective Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacteria. For example, compounds were found to inhibit strains of Staphylococcus aureus and Klebsiella pneumoniae at concentrations lower than 100 μg/ml .
  • Case Studies :
    • In vitro studies have demonstrated that certain derivatives can effectively inhibit multidrug-resistant Acinetobacter baumannii and Escherichia coli, highlighting their potential as therapeutic agents against resistant bacterial infections .

Biochemical Research Applications

Beyond its direct applications in pharmacology, this compound serves as a valuable tool in biochemical research.

  • Molecular Docking Studies : The compound has been utilized in molecular docking studies to understand its binding interactions with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide the design of more potent derivatives .
  • Spectroscopic Characterization : Techniques such as FT-IR, UV-Vis spectroscopy, and Density Functional Theory (DFT) calculations have been employed to characterize the compound and predict its behavior in biological systems. Such studies provide insights into the electronic properties and potential reactivity of the compound .

Summary Table of Applications

Application TypeActivityNotable Findings
AntitumorCytotoxicityIC50 values between 0.56–0.83 µM against various cancer cell lines
AntimicrobialBacterial inhibitionEffective against multidrug-resistant strains with MIC <100 μg/ml
Biochemical ResearchMolecular interactionsInsights from molecular docking and spectroscopic studies

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]indole-4-carbaldehyde

InChI

InChI=1S/C16H12N2O3/c19-11-13-2-1-3-16-15(13)8-9-17(16)10-12-4-6-14(7-5-12)18(20)21/h1-9,11H,10H2

InChI Key

VCYGBMDWYCHRLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same procedures used in Example 7 were repeated except for using 4.46 g of 4-nitrobenzyl bromide and 2.00 g of indole-4-carbaldehyde as a starting material to give 2.14 g of 1-(4-nitrobenzyl) indole-4-carbaldehyde as an orange-colored oily substance. The yield thereof was found to be 59%.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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